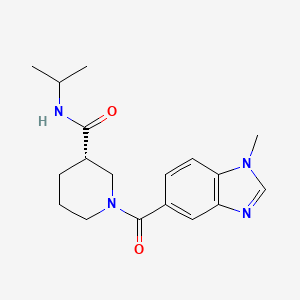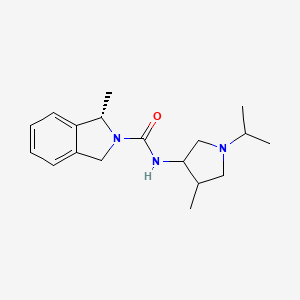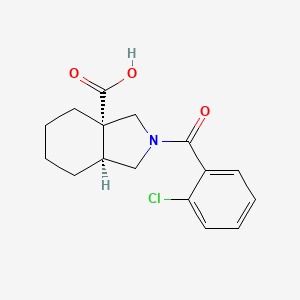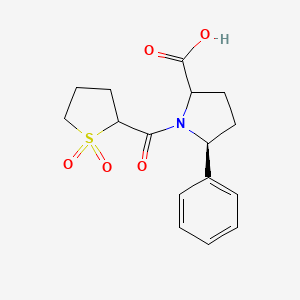![molecular formula C11H10F3NO3 B7341776 (2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid, also known as DF-MPAA, is a novel amino acid derivative that has been synthesized for scientific research purposes. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
作用机制
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By blocking GlyT1, this compound increases the extracellular concentration of glycine, which in turn enhances the activity of NMDA receptors. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of cognitive impairment, such as the Morris water maze and the novel object recognition test. It has also been found to reduce anxiety-like behavior and depressive-like symptoms in rodents. This compound has been shown to increase the levels of glutathione, a potent antioxidant, in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid is a potent and selective inhibitor of GlyT1, which makes it a valuable tool for studying the role of glycine in synaptic plasticity and cognitive function. However, its high potency may also pose a challenge in interpreting the results of experiments, as it may cause non-specific effects. Additionally, the high cost of this compound may limit its widespread use in research.
未来方向
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on the dose-response relationship of this compound, as well as its long-term effects on cognitive function and neuroprotection. Additionally, the development of more cost-effective synthesis methods may make this compound more accessible for research purposes.
合成方法
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid can be synthesized using a multi-step process, which involves the reaction of difluoromethylphenylacetic acid with 2-fluorobenzoyl chloride in the presence of a base, followed by the addition of amino acid proline. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
科学研究应用
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. It has been shown to enhance the activity of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory processes. This compound has also been found to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-5(11(17)18)15-10(16)7-4-6(9(13)14)2-3-8(7)12/h2-5,9H,1H3,(H,15,16)(H,17,18)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSLLYZZJXATKV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7341718.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)

![1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
![5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrido[3,4-b]pyrazine](/img/structure/B7341746.png)


![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)
![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![2-[4-[[(1R,2R)-2-methoxycyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7341767.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)